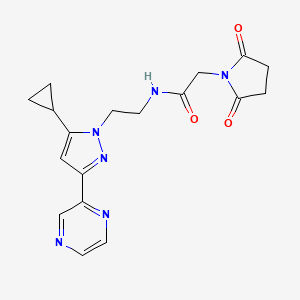

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3/c25-16(11-23-17(26)3-4-18(23)27)21-7-8-24-15(12-1-2-12)9-13(22-24)14-10-19-5-6-20-14/h5-6,9-10,12H,1-4,7-8,11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREVXCJBSJKVDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CN3C(=O)CCC3=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with the appropriate ethyl and acetamide groups. Common reagents used in these reactions include cyclopropylamine, pyrazine-2-carboxylic acid, and acetic anhydride. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects. For instance, the compound might inhibit a particular enzyme involved in disease progression, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules from the literature:

Structural and Functional Insights

- Pyrazine vs. Pyridazine/Pyridine : The target compound’s pyrazine group (electron-deficient aromatic ring) contrasts with pyridazine in P-0042 or pyridine in Goxalapladib , which may alter binding affinity in enzyme-active sites.

- Cyclopropyl Substituents : Unlike Compound 191 ’s trifluoromethyl group , the cyclopropyl substituent in the target compound reduces steric hindrance while maintaining metabolic stability.

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with notable structural features that suggest significant biological activity. This compound incorporates a pyrazole ring, a cyclopropyl group, and a pyrrolidinone moiety, which may contribute to its pharmacological properties. The aim of this article is to explore its biological activity through data analysis, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 383.5 g/mol. The unique combination of functional groups in its structure indicates potential interactions with various biological targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C20H23N5O3 |

| Molecular Weight | 383.5 g/mol |

| Pyrazole Ring | Present |

| Cyclopropyl Group | Present |

| Pyrrolidinone Moiety | Present |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research suggests that the pyrazole and pyrrolidinone components may enhance binding affinity and selectivity for these targets, potentially leading to therapeutic effects.

Anticancer Properties

Several studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, pyrazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the cyclopropyl group may enhance these effects by improving metabolic stability and bioavailability.

Case Study:

A study involving a related pyrazole derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis.

Antimicrobial Activity

The presence of the pyrazine moiety in the compound suggests potential antimicrobial properties. Research on similar compounds has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Effective Against |

|---|---|---|

| 5-Amino-Pyrazoles | Antimicrobial | Broad-spectrum |

| Indole Derivatives | Anticancer | Various cancer types |

| Pyrazinamides | Plant growth inhibition | Ethylene biosynthesis in plants |

Pharmacological Studies

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. Its metabolic stability has been assessed using human liver microsomes, showing acceptable rates that suggest potential for therapeutic use without rapid degradation.

Q & A

Q. What are the optimal synthetic routes for this compound, and how is structural confirmation achieved?

The compound can be synthesized via multi-step heterocyclic reactions, including cyclopropane functionalization, pyrazole ring formation, and acetamide coupling. Key steps involve hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate, nucleophilic addition with phenyl isothiocyanate, and alkylation with chloroacetamide derivatives. Structural confirmation is achieved through H NMR (to verify proton environments), IR (to identify functional groups like amide C=O), and LC-MS (to confirm molecular weight and purity). Elemental analysis ensures stoichiometric accuracy .

Q. How can preliminary biological activity be predicted for this compound?

Computational tools like PASS (Prediction of Activity Spectra for Substances) are used to predict potential biological targets (e.g., kinase inhibition). Molecular docking studies against target proteins (e.g., enzymes with conserved ATP-binding sites) can validate binding affinities. These methods prioritize compounds for in vitro testing, reducing experimental costs .

Q. What analytical techniques are critical for assessing purity and stability during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while high-resolution LC-MS detects impurities. Stability under varying pH and temperature conditions is assessed via accelerated degradation studies analyzed by HPLC. IR spectroscopy tracks functional group integrity over time .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for pyrazole-ethyl linkage formation?

DoE identifies critical variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield. For example, a central composite design can model interactions between base strength and reaction time for nucleophilic substitutions. Response surface methodology then pinpoints optimal conditions, minimizing side products like hydrolyzed intermediates .

Q. How do crystallographic refinement tools (e.g., SHELX) resolve structural ambiguities in this compound?

SHELXL refines X-ray diffraction data by iteratively adjusting atomic coordinates and thermal parameters. For twinned crystals or low-resolution data, SHELXD assists in phasing via dual-space algorithms. Hydrogen bonding networks and torsional angles of the dioxopyrrolidinyl group are validated against electron density maps .

Q. What strategies address low yields in cyclopropane ring formation during synthesis?

Catalytic systems like Pd-mediated cross-coupling or strain-release cyclopropanation (e.g., using diazo compounds) improve efficiency. Solvent effects (e.g., DMF vs. THF) and microwave-assisted heating enhance ring-closing kinetics. Byproducts like open-chain intermediates are minimized via in situ quenching .

Q. How can molecular docking explain discrepancies between predicted and observed bioactivity?

Docking simulations may fail to account for protein flexibility or solvent effects. Advanced methods like molecular dynamics (MD) simulations assess binding pocket conformational changes. Free-energy perturbation (FEP) calculations quantify entropy contributions, refining binding affinity predictions .

Q. What mechanistic insights explain base-sensitive reactions in pyrazine functionalization?

Pyrazine’s electron-deficient ring increases susceptibility to nucleophilic attack. Base choice (e.g., KCO vs. EtN) affects deprotonation kinetics of intermediates. Steric hindrance from the cyclopropyl group may slow reaction rates, requiring longer reaction times or phase-transfer catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.